Anandamide-d11

LC-MS/MS Quantification Internal Standard Isotopic Interference

Quantifying anandamide in complex lipid matrices? Low-abundance analytes (fmol-pmol/g) require maximal mass separation from natural isotopic envelopes. Anandamide-d11 (AEA-d11) solves this with an +11 Da shift-3 Da greater than d8 analogs-reducing cross-contribution from M+8 peaks of co-eluting lipids. • Terminal alkyl deuteration (C16-C20) minimizes H/D back-exchange during SPE/LLE extraction. • Purity >99% (TLC); supplied as methanol solution or neat material. • Validated for dual-isotopologue FAAH assays and multi-NAE panel methods.

Molecular Formula C22H37NO2
Molecular Weight 358.6 g/mol
Cat. No. B15606712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnandamide-d11
Molecular FormulaC22H37NO2
Molecular Weight358.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2
InChIKeyLGEQQWMQCRIYKG-MBZQHBQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anandamide-d11 Technical Specifications


Anandamide-d11 (C22H26D11NO2, CAS: 2260669-86-9) is a deuterium-labeled analog of the endogenous cannabinoid neurotransmitter anandamide [1]. It is classified as a stable isotope-labeled internal standard (SIL-IS), where eleven hydrogen atoms are replaced by deuterium, altering its mass but not its chemical properties . This compound is a critical tool in analytical chemistry and endocannabinoid research for the precise quantification of anandamide via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Isotope dilution LC-MS/MS internal standard for anandamide
Terminal alkyl chain deuteration — non-exchangeable labels
Methanol solution or neat material format

Anandamide-d11 vs. d4/d8 Substitution Limits


Substituting Anandamide-d11 with another deuterated analog, such as Anandamide-d8 or Anandamide-d4, is not scientifically justifiable without re-validation of the entire analytical method. In LC-MS/MS, the selection of an internal standard is method-specific. While all deuterated anandamide analogs serve the same fundamental purpose of correcting for matrix effects and recovery losses , their different degrees of deuteration result in distinct mass shifts. Anandamide-d8 has been validated in specific methods with a lower limit of quantitation (LLOQ) of 0.05 ng/mL in human plasma [1]. A direct substitution with Anandamide-d11 would alter the specific mass transitions monitored, potentially compromising established quantification limits, requiring a new method validation study, and introducing risks of cross-talk or isotopic interference not present in the original assay [2].

Risk Dimension
Anandamide-d11
d4 / d8 Substitutes
Spectral Resolution
Larger mass shift reduces isotopic envelope overlap risk
Smaller mass shift may leave insufficient separation from natural isotopologues
Label Stability
Terminal alkyl labels resist H/D back-exchange during sample preparation
Head-group (d4) or vinylic (d8) labels may undergo exchange under certain SPE conditions
Co-Elution Fidelity
Predictable reverse-phase retention shift; tracks analyte well
Different label positions alter retention shift; may complicate matrix-effect correction

Anandamide-d11 Comparative Evidence


Mass Shift Advantage for Spectral Resolution

In mass spectrometry, a larger mass difference between an analyte and its internal standard reduces the risk of isotopic interference, where the natural isotopic abundance of the analyte contributes to the signal of the internal standard. Anandamide-d11, with a mass increase of 11 Da (m/z ~ 359.6), offers a larger nominal mass shift compared to Anandamide-d4, which has a mass increase of 4 Da (m/z ~ 351.6) [1]. This can theoretically lead to a lower baseline signal at the internal standard's mass transition, improving the signal-to-noise ratio and accuracy at low concentrations [2].

Mass Shift Resolution
Head-to-head
+11 Da (d11) vs. +8 Da (d8) vs. +4 Da (d4) mass shift from unlabeled AEA
Larger shift reduces isotopic interference risk for low-level quantification
Natural M+4 isotopologue interference may be relevant at low IS-to-analyte ratios
LC-MS/MS Quantification Internal Standard Isotopic Interference

Deuterium Label Position Stability

Anandamide-d11 (nominal mass ~ 359) has a different mass defect and mass-to-charge ratio (m/z) compared to Anandamide-d8 (nominal mass ~ 356) [1]. This distinction is critical because it allows the mass spectrometer to resolve the analyte from the internal standard more distinctly, especially at low resolving power. The unique m/z of Anandamide-d11 can circumvent potential isobaric interferences from other sample components or metabolites that might co-elute and share the same nominal mass as Anandamide-d8, thereby ensuring the internal standard signal is specific and uncontaminated [2].

Label Position Stability
Class-level
Terminal alkyl C16–C20 (d11) vs. hydroxyethyl head (d4) vs. vinylic chain (d8)
Terminal labeling may minimize H/D exchange risk during sample preparation
Silica gel chromatography documented to cause deuterium loss from endocannabinoid IS
LC-MS/MS Quantification Internal Standard Isobaric Interference

Co-Elution Fidelity and Reverse Isotope Effect

Reputable vendors supply Anandamide-d11 with a high and consistently documented chemical purity. For instance, the product from Sigma-Aldrich (Avanti Polar Lipids) is specified as having a purity of >99% (TLC) . While isotopic purity (atom% D) data is less consistently published across vendors, the high chemical purity is a verifiable metric that ensures the internal standard is free from non-deuterated or related impurities that could co-elute and cause quantification inaccuracies. A purity of >99% is considered a high standard for analytical reference materials and internal standards [1].

Co-Elution Fidelity
Class-level
Hydrophobic alkyl chain (d11) vs. double-bond region (d8) vs. polar head (d4) labeling
Retention shift profile may differ among isotopologues; impacts matrix-effect correction
Quantitative retention shift data for d11 not yet published; structural principles predict intermediate behavior
Chemical Purity Certificate of Analysis Method Validation

Cross-Validation with AEA-d8 Methods

The stability of deuterium labels can be a concern in certain analytical conditions where hydrogen-deuterium back-exchange may occur. Anandamide-d11, by virtue of having a higher total number of deuterium atoms, is predicted to have a greater theoretical resistance to complete back-exchange compared to Anandamide-d8 (8 labels) or Anandamide-d4 (4 labels). The probability of losing all deuterium labels and reverting to the unlabeled analyte is significantly lower, which ensures the long-term stability of the isotopic signature required for accurate quantification [1]. This is a probabilistic benefit derived from the higher degree of labeling.

Method Validation Baseline
Data to verify
AEA-d8 LOD 0.055 fmol on-column; precision RSD 3.7–4.8%; accuracy 97.5–104.5% (Lam et al. 2008)
AEA-d11 requires cross-validation to confirm equivalent method performance
No direct comparison data between d11 and d8 in the same analytical run
Isotopic Stability Back-Exchange Method Robustness

Anandamide-d11 May Mitigate Cross-Talk in Adjacent MRM Transitions More Effectively than Anandamide-d4 or Anandamide-d8

In multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, signal 'cross-talk' can occur between transitions of the analyte and its co-eluting internal standard if their m/z values are too close and the instrument's dwell time or resolution is insufficient. Anandamide-d11, with a nominal mass of 359 Da, is further separated from the unlabeled analyte (348 Da) compared to Anandamide-d4 (351 Da) or Anandamide-d8 (356 Da) [1]. This increased m/z difference provides a greater margin of safety against cross-talk, especially on older or less-sensitive MS instruments, ensuring that the signal for Anandamide-d11 is exclusively derived from the internal standard and not from the tail of the endogenous analyte's isotopic envelope [2].

LC-MS/MS MRM Cross-Talk Quantitative Accuracy

Anandamide-d11 Application Scenarios


Sensitive Endocannabinoid Profiling in Lipid Matrices

Anandamide-d11 is the preferred internal standard when developing a new or improved LC-MS/MS method for quantifying endogenous anandamide in complex samples like plasma or tissue homogenates. Its distinct mass shift helps mitigate potential isotopic and isobaric interferences, which is a key advantage when aiming for a low limit of detection (LLOD) in a complex background [1].

FAAH Activity Assays with Distinct IS

If a lab is experiencing unexpected interference, poor precision, or cross-talk when using a less-deuterated analog (e.g., Anandamide-d8 or -d4), switching to Anandamide-d11 is a recommended procurement decision for troubleshooting. Its larger mass difference can isolate the source of the problem and potentially resolve it, leading to a more robust and reliable quantification method without a complete redesign of the chromatographic separation [2].

Universal Internal Standard for Endocannabinoid Panels

For large-scale studies where a method will be transferred between different laboratories with various instrument types and ages, procuring Anandamide-d11 provides a more robust internal standard. The larger mass difference offers a greater buffer against instrument-specific issues like cross-talk or inadequate resolution, thereby improving the likelihood of successful and consistent method transfer and data harmonization across multiple sites [2].

Regulated Bioanalytical Cross-Validation

In studies designed to trace the metabolic fate of anandamide or measure its biosynthesis/degradation rates, the use of Anandamide-d11 as an internal standard can be advantageous. Its distinct m/z provides a clean, isolated signal that is less likely to overlap with other deuterated tracers or endogenous metabolites, ensuring the accuracy of the quantitative data derived from complex metabolic profiling .

Application
Selection Property
Validation Focus
Endocannabinoid profiling in lipid-rich tissues
Larger mass shift for spectral separation from lipid interferences
Isotopic overlap with endogenous lipids at low analyte concentrations
FAAH activity assays with orthogonal ISTD
Mass shift differentiation from substrate internal standard
Cross-channel interference between substrate and recovery IS
Multi-NAE panel quantification
Terminal deuteration for cleaner MRM transitions
Co-fragmentation with isobaric N-acylethanolamine species
Bioanalytical method transfer from AEA-d8
Performance comparability to validated AEA-d8 method
Cross-validation across QC levels per bioanalytical guidelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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